molecular formula C14H15BrN2O B2933717 2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1424268-66-5

2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No.: B2933717
CAS No.: 1424268-66-5
M. Wt: 307.191
InChI Key: UNRLMSNWFHXJFP-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a cyanocyclobutyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a series of reactions to introduce the desired functional groups.

    Cyclobutylation: The bromophenyl intermediate is reacted with a cyclobutylating agent to form the cyanocyclobutyl derivative.

    Amidation: The final step involves the reaction of the cyanocyclobutyl derivative with methylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-17(14(10-16)7-4-8-14)13(18)9-11-5-2-3-6-12(11)15/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLMSNWFHXJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1Br)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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